molecular formula C23H13N3O B14487616 3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile CAS No. 65563-05-5

3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile

Cat. No.: B14487616
CAS No.: 65563-05-5
M. Wt: 347.4 g/mol
InChI Key: YHADQMIDYUWDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes a pyran ring substituted with phenyl groups and a tricarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diphenyl-4H-pyran-4-one with malononitrile under basic conditions, followed by the addition of a suitable aldehyde to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diphenyl-4H-pyran-4-one: Shares the pyran ring structure but lacks the tricarbonitrile moiety.

    2,6-Dimethyl-4H-pyran-4-one: Similar pyran ring but with methyl groups instead of phenyl groups.

    4H-Pyran-4-one: Basic pyran structure without additional substituents.

Uniqueness

3-(2,6-Diphenyl-4H-pyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile is unique due to its combination of a pyran ring with phenyl groups and a tricarbonitrile moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

65563-05-5

Molecular Formula

C23H13N3O

Molecular Weight

347.4 g/mol

IUPAC Name

3-(2,6-diphenylpyran-4-ylidene)prop-1-ene-1,1,2-tricarbonitrile

InChI

InChI=1S/C23H13N3O/c24-14-20(21(15-25)16-26)11-17-12-22(18-7-3-1-4-8-18)27-23(13-17)19-9-5-2-6-10-19/h1-13H

InChI Key

YHADQMIDYUWDCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C(C#N)C#N)C#N)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.